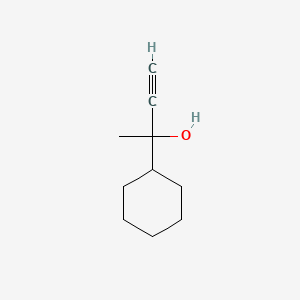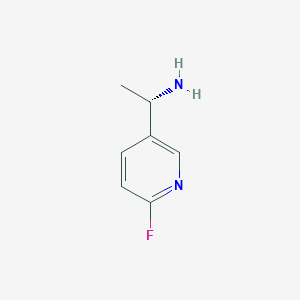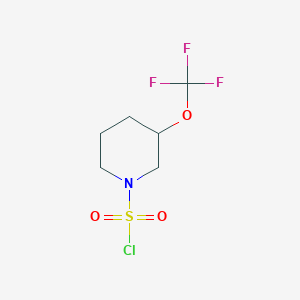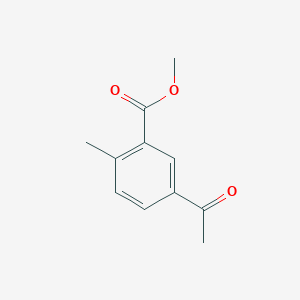![molecular formula C14H27BSi B11760176 [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-3-{9-borabicyclo[331]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is a complex organosilicon compound that features a borabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can also be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced borabicyclo derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced borabicyclo derivatives, and substituted organosilicon compounds
Applications De Recherche Scientifique
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents due to its unique borabicyclo structure.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The borabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-borabicyclo[3.3.1]nonane: A precursor to the compound, used in similar applications.
Trimethylsilylacetylene: Another precursor, used in the synthesis of various organosilicon compounds.
Boron-containing drugs: Compounds like boronic acids and boronate esters, used in medicinal chemistry.
Uniqueness
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is unique due to its combination of borabicyclo and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for use in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H27BSi |
|---|---|
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
[(E)-3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C14H27BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h6,12-14H,4-5,7-11H2,1-3H3/b12-6+ |
Clé InChI |
ITFIYPHLGJMVNS-WUXMJOGZSA-N |
SMILES isomérique |
B1(C2CCCC1CCC2)C/C=C/[Si](C)(C)C |
SMILES canonique |
B1(C2CCCC1CCC2)CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)



![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)


![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

